molecular formula C19H15ClN2O3 B10994151 N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide

Cat. No.: B10994151
M. Wt: 354.8 g/mol
InChI Key: MBKGHXXSXRXBHM-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a furan ring substituted with a carboxamide group, an acetylamino group, and a chlorophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(acetylamino)phenyl]-5-(2-chlorophenyl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan ring structure, combined with the acetylamino and chlorophenyl groups, makes it a versatile compound for various applications, distinguishing it from other similar molecules .

Properties

Molecular Formula

C19H15ClN2O3

Molecular Weight

354.8 g/mol

IUPAC Name

N-(3-acetamidophenyl)-5-(2-chlorophenyl)furan-2-carboxamide

InChI

InChI=1S/C19H15ClN2O3/c1-12(23)21-13-5-4-6-14(11-13)22-19(24)18-10-9-17(25-18)15-7-2-3-8-16(15)20/h2-11H,1H3,(H,21,23)(H,22,24)

InChI Key

MBKGHXXSXRXBHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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